molecular formula C9H9ClOS B1459818 S-2-Chlorobenzyl ethanethioate CAS No. 887092-71-9

S-2-Chlorobenzyl ethanethioate

Cat. No. B1459818
M. Wt: 200.69 g/mol
InChI Key: CYOYOMBXWRTWFY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of S-2-Chlorobenzyl ethanethioate is C9H9ClOS. Its molecular weight is 200.69 g/mol .

Scientific Research Applications

Green Chemistry Laboratory Teaching

S-2-Chlorobenzyl ethanethioate finds application in green chemistry laboratory teaching. In a study, liquid 2-chlorobenzaldehyde was converted into 2-chlorobenzyl alcohol in a Cannizzaro reaction, an essential instructional model for introductory organic chemistry laboratories. This process emphasizes green chemistry principles and provides a hands-on learning experience for undergraduates (Phonchaiya et al., 2009).

Environmental Analysis

Research has explored the use of TiO2 nanotubes as a novel solid-phase extraction adsorbent with various environmental pollutants, including derivatives of chlorobenzyl, as target analytes. This highlights the role of compounds like S-2-Chlorobenzyl ethanethioate in environmental monitoring and analysis (Zhou et al., 2007).

Kinetics and Mechanism Studies

Studies on the kinetics and mechanisms of benzyl para-chlorophenyl ketone oxidation, involving chlorobenzyl compounds, contribute to understanding the reactivity and transformation of similar structures in various chemical environments (Revkov et al., 2007).

Novel Heterocycle Synthesis

Sodium ethanethiolate's reactivity with substituted dithiole-thiones, which could involve similar reactions with compounds like S-2-Chlorobenzyl ethanethioate, has led to the synthesis of new heterocycles. Such syntheses are significant for developing new pharmaceuticals and materials (Largeron et al., 1987).

Chemical Sensor Development

Research involving the creation of fluorescent and colorimetric probes for mercury (II) ions, utilizing reactions between ethanethiol and aldehyde groups, demonstrates the potential for developing sensitive and specific sensors for environmental and biological applications (Cheng et al., 2012).

Odor Pollution Control

Studies on the electrochemical scission of C–S bonds in ethanethiol highlight the potential for controlling odor pollution, an application relevant to environmental management and industrial processes (Ma et al., 2013).

Safety And Hazards

The safety data sheet for S-2-Chlorobenzyl ethanethioate indicates that it is for R&D use only and not for medicinal, household, or other use . It’s important to handle this compound with care, following all safety guidelines.

properties

IUPAC Name

S-[(2-chlorophenyl)methyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClOS/c1-7(11)12-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOYOMBXWRTWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-2-Chlorobenzyl ethanethioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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